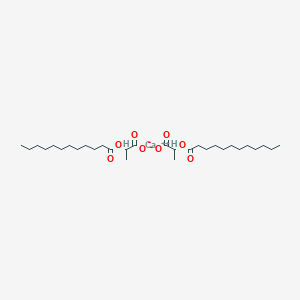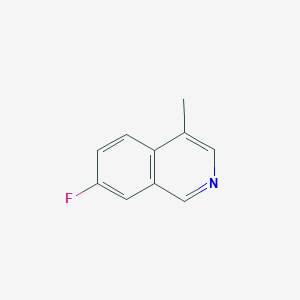
Calcium2-(dodecanoyloxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium2-(dodecanoyloxy)propanoate is an ester compound formed from the reaction of calcium, dodecanoic acid, and propanoic acid Esters are known for their pleasant odors and are often used in fragrances and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Calcium2-(dodecanoyloxy)propanoate typically involves the esterification reaction between dodecanoic acid and propanoic acid in the presence of calcium ions. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to speed up the reaction. The mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Calcium2-(dodecanoyloxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be broken down into dodecanoic acid and propanoic acid in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Dodecanoic acid and propanoic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Calcium2-(dodecanoyloxy)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential antimicrobial properties due to the presence of dodecanoic acid.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Calcium2-(dodecanoyloxy)propanoate involves its interaction with biological membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing dodecanoic acid and propanoic acid, which can then exert their effects on cellular processes. Dodecanoic acid, in particular, is known for its antimicrobial properties, disrupting microbial cell membranes and inhibiting enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Calcium propanoate: A calcium salt of propanoic acid, commonly used as a food preservative.
Calcium dodecanoate: A calcium salt of dodecanoic acid, used in various industrial applications.
Uniqueness
Calcium2-(dodecanoyloxy)propanoate is unique due to its dual ester structure, combining the properties of both dodecanoic acid and propanoic acid. This combination allows it to have a broader range of applications and potential effects compared to its individual components.
Propiedades
Fórmula molecular |
C30H54CaO8 |
|---|---|
Peso molecular |
582.8 g/mol |
Nombre IUPAC |
calcium;2-dodecanoyloxypropanoate |
InChI |
InChI=1S/2C15H28O4.Ca/c2*1-3-4-5-6-7-8-9-10-11-12-14(16)19-13(2)15(17)18;/h2*13H,3-12H2,1-2H3,(H,17,18);/q;;+2/p-2 |
Clave InChI |
BZIQIFPTSQDSDC-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCC(=O)OC(C)C(=O)[O-].CCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13118413.png)
![4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B13118414.png)


![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13118439.png)
![6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B13118455.png)



![N-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine](/img/structure/B13118467.png)
![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzonitrile](/img/structure/B13118479.png)


